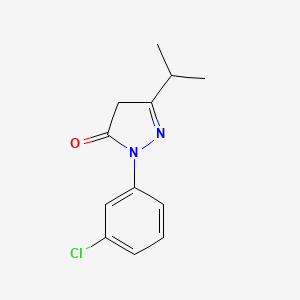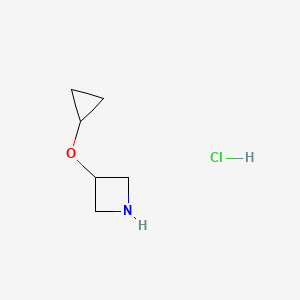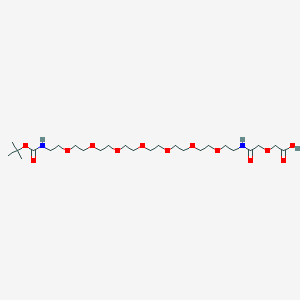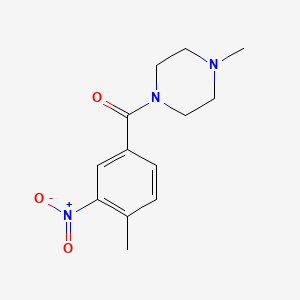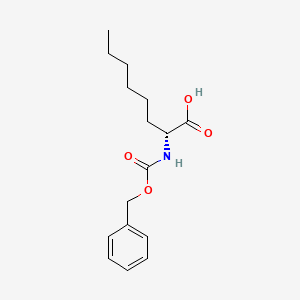
Z-D-2Aoc-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-D-2Aoc-OH, also known as 2Aoc-OH, is an organic compound that has been studied extensively in the scientific community due to its potential applications in various fields. It is a derivative of the amino acid phenylalanine and is commonly used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Z-D-Z-D-2Aoc-OH has been studied extensively in the scientific community due to its potential applications in various fields. It has been used as a reagent in organic synthesis, as a building block for peptide synthesis, and as a ligand in coordination chemistry. It has also been used as a substrate in enzymatic reactions, as a catalyst in polymerization reactions, and as a molecular probe in biophysical studies.
Wirkmechanismus
The mechanism of action of Z-D-Z-D-2Aoc-OH is not fully understood. However, it is believed to act as a catalyst in various reactions due to its ability to form hydrogen bonds with other molecules. It is also believed to be involved in the formation of covalent bonds between molecules, thus facilitating the formation of complex structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of Z-D-Z-D-2Aoc-OH are not fully understood. However, it has been shown to have antioxidant activity and has been studied for its potential use in the treatment of various diseases. In addition, it has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Z-D-Z-D-2Aoc-OH in laboratory experiments is its relative simplicity and cost-effectiveness. It is also a highly versatile compound and can be used in a wide variety of applications. However, the compound is not very stable and is prone to degradation if exposed to light or heat. In addition, the compound is toxic and should be handled with care.
Zukünftige Richtungen
The potential future directions for Z-D-Z-D-2Aoc-OH include further research into its biochemical and physiological effects, its potential use as a therapeutic agent, and its potential applications in the fields of organic synthesis and coordination chemistry. Additionally, further research into its synthesis method and its stability under different conditions could lead to more efficient production methods and improved stability of the compound. Finally, further research into its potential applications in biophysical studies and its potential use as a molecular probe could lead to new and exciting discoveries.
Synthesemethoden
Z-D-Z-D-2Aoc-OH is synthesized through a process known as reductive amination. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction results in the formation of an imine, which is then hydrolyzed to yield the desired product. The process is relatively simple and can be easily scaled up for larger-scale production.
Eigenschaften
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)octanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-8-11-14(15(18)19)17-16(20)21-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3,(H,17,20)(H,18,19)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTXIAIUZAYHGB-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-2Aoc-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

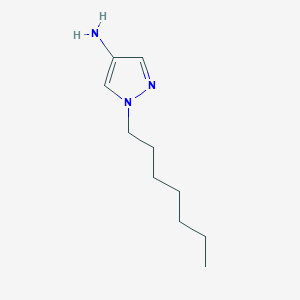
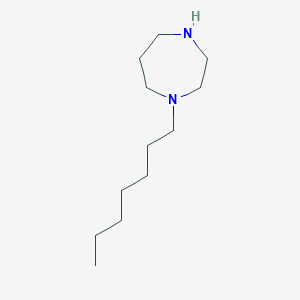
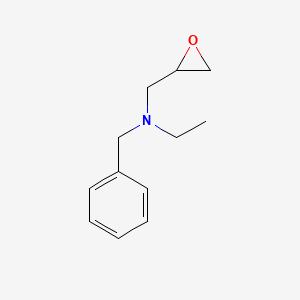


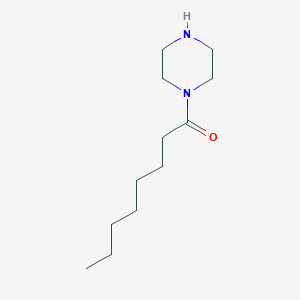
![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)
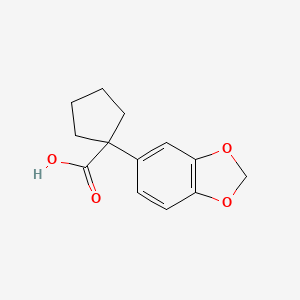
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
